molecular formula C12H23NO B7937781 Cyclohexanone, 4-(dipropylamino)- CAS No. 106332-42-7

Cyclohexanone, 4-(dipropylamino)-

Cat. No.: B7937781
CAS No.: 106332-42-7
M. Wt: 197.32 g/mol
InChI Key: BIZQSKGTYNMQPL-UHFFFAOYSA-N
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Description

Cyclohexanone, 4-(dipropylamino)- is an organic compound characterized by a cyclohexanone ring substituted with a dipropylamino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanone, 4-(dipropylamino)- typically involves the reaction of cyclohexanone with dipropylamine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of Cyclohexanone, 4-(dipropylamino)- may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize by-products. The use of advanced catalytic systems and separation techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanone, 4-(dipropylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dipropylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

Cyclohexanone, 4-(dipropylamino)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanone, 4-(dipropylamino)- involves its interaction with specific molecular targets. The dipropylamino group can interact with various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Cyclohexanone: A simpler analog without the dipropylamino group.

    Cyclohexanol: The reduced form of cyclohexanone.

    Cyclohexylamine: A related compound with an amino group instead of a ketone.

Uniqueness: Cyclohexanone, 4-(dipropylamino)- is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-(dipropylamino)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-3-9-13(10-4-2)11-5-7-12(14)8-6-11/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZQSKGTYNMQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451263
Record name Cyclohexanone, 4-(dipropylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106332-42-7
Record name Cyclohexanone, 4-(dipropylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the above procedure (±)-2-methylamino-6-di-n-propylamino-5,6,7,8-tetrahydroquinazoline was prepared from di-n-propyaminocyclohexanone by reaction with tris-(dimethylamino methane and N-methylguanidine hydrochloride tris-(dimethylamino)methane. Five hundred mg of starting 4-di-n-propylaminocyclohexanone gave 306 mg of a brown oil comprising the free base which was converted to the dihydrochloride salt and purified by dissolution in DMF and the DMF solution added to ether. Crystalline (±)-2-methylamino-6-di-n-propylamino-5,6,7,8-tetrahydroquinazoline dihydrochloride thus prepared was obtained as a methanol solvate after recrystallization from methanol.
Name
(±)-2-methylamino-6-di-n-propylamino-5,6,7,8-tetrahydroquinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
di-n-propyaminocyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-methylguanidine hydrochloride tris-(dimethylamino)methane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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